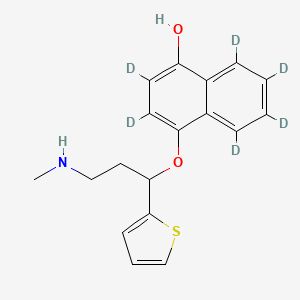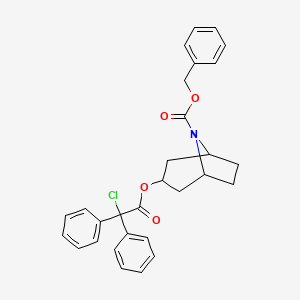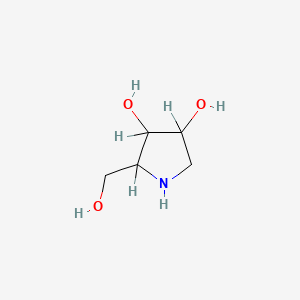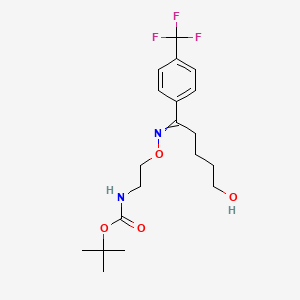
6-(Fluorescein-5-carboxamido)hexansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Fluorescein-5-carboxamido)hexanoic acid is a fluorescein-based fluorescent label used extensively in biochemical and molecular biology research. This compound is known for its high fluorescence efficiency and is often employed in labeling proteins, nucleic acids, and other biomolecules for various analytical applications .
Wissenschaftliche Forschungsanwendungen
6-(Fluorescein-5-carboxamido)hexanoic acid is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:
Fluorescence Microscopy: Used to label proteins and other biomolecules for visualization under a fluorescence microscope.
Flow Cytometry: Employed in labeling cells to analyze their properties and behavior in a flow cytometer.
Immunofluorescence Assays: Used in assays such as Western blotting and ELISA to detect specific proteins.
Quenching Experiments: Utilized to study protein-protein interactions and other molecular interactions.
Wirkmechanismus
Target of Action
The primary target of 6-(Fluorescein-5-carboxamido)hexanoic acid is proteins . This compound is used as a fluorescein-based fluorescent label for proteins .
Mode of Action
6-(Fluorescein-5-carboxamido)hexanoic acid interacts with its protein targets by covalently binding to them . This compound contains a seven-atom amino-hexanoyl spacer between the fluorophore and the reactive group . This spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .
Result of Action
The result of the action of 6-(Fluorescein-5-carboxamido)hexanoic acid is the labeling of proteins with a fluorescent tag . This allows for the visualization and analysis of the proteins in various applications, such as quenching experiments .
Action Environment
The action, efficacy, and stability of 6-(Fluorescein-5-carboxamido)hexanoic acid can be influenced by various environmental factors. For instance, the compound is soluble in DMF and DMSO , suggesting that the choice of solvent can impact its action. Additionally, its fluorescence properties (λex 491 nm; λem 515 nm in 0.1 M Tris pH 9.0 ) indicate that the pH and ionic strength of the environment can affect its fluorescence efficiency. The compound should be stored at 2-8°C , indicating that temperature can influence its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluorescein-5-carboxamido)hexanoic acid typically involves the reaction of fluorescein with hexanoic acid through an amide bond formation. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of 6-(Fluorescein-5-carboxamido)hexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Fluorescein-5-carboxamido)hexanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can react with primary amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules .
Common Reagents and Conditions
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Solvents: Dimethylformamide (DMF), Dimethylsulfoxide (DMSO)
Conditions: Room temperature, pH 8.3, reaction time of 1 hour
Major Products
The major products formed from these reactions are typically labeled biomolecules, such as proteins or nucleic acids, which can be used in various analytical and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
6-(Fluorescein-5-carboxamido)hexanoic acid is unique due to its high fluorescence efficiency and stability. Similar compounds include:
Fluorescein-5-isothiocyanate (FITC): Another fluorescein-based label but with an isothiocyanate group instead of a carboxamido group.
Tetramethylrhodamine-5-(and-6)-carboxamido)hexanoic acid: A rhodamine-based fluorescent label with similar applications.
Alexa Fluor™ 488: A commercially available fluorescent dye with similar spectral properties.
These compounds differ in their chemical structures and reactivity, but all serve the purpose of labeling biomolecules for fluorescence-based detection and analysis.
Eigenschaften
IUPAC Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQBPACVENBWSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid used in these research studies?
A1: 6-(Fluorescein-5-carboxamido)hexanoic acid is a fluorescent dye commonly used in biological research due to its ability to emit a strong green fluorescence when excited by light. This property makes it valuable for labeling and visualizing biomolecules like proteins and polymers. [, , , ] In these studies, 5-SFX enables researchers to track the location and interactions of their target molecules.
Q2: How is 6-(fluorescein-5-carboxamido)hexanoic acid attached to target molecules?
A2: The chemical structure of 5-SFX includes a succinimidyl ester group, which readily reacts with primary amines. This reactivity allows for its conjugation to molecules containing primary amines, such as proteins or polymers with amine functionalities. [, ] This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target.
Q3: Can you give an example of how 6-(fluorescein-5-carboxamido)hexanoic acid is used to study specific biological processes?
A3: One study used 5-SFX to label amine-functionalized polymethacrylamides, which are biocompatible polymers. [] By attaching the dye, researchers could track the polymer's location and potentially study its interactions within biological systems. This method allows for the investigation of drug delivery systems and bioconjugation strategies.
Q4: Were there any challenges associated with using 6-(fluorescein-5-carboxamido)hexanoic acid in these studies?
A4: One study highlighted that the choice of fluorescent label, including 5-SFX, can significantly influence the aggregation behavior of amyloid beta (Aβ42) oligomers. [] This finding suggests that researchers need to carefully consider the potential impact of 5-SFX on the target molecule's properties and behavior, especially in studies involving protein aggregation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)




